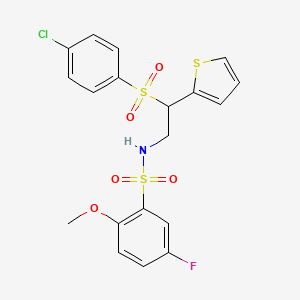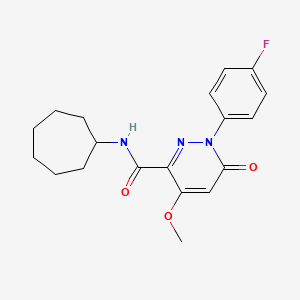![molecular formula C25H20ClN3O4S2 B2578902 3-(5-Chloropyridin-2-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 380339-83-3](/img/structure/B2578902.png)
3-(5-Chloropyridin-2-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-Chloropyridin-2-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H20ClN3O4S2 and its molecular weight is 526.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Drug Design
Heterocyclic compounds, such as those containing pyrimidine, pyridine, and benzodioxin moieties, are pivotal in the development of new drugs due to their diverse biological activities. For instance, studies on pyrimidine derivatives have shown promising antitumor and antibacterial properties, with compounds displaying significant activity against various cancer cell lines and microbial strains (Hafez, Alsalamah, El-Gazzar, 2017). These findings underscore the potential of such heterocyclic compounds in chemotherapy and as antibacterial agents, suggesting a broad spectrum of scientific applications for similar structures.
Antifungal and Antimicrobial Research
Research into thienopyrimidin derivatives, closely related to the chemical structure of interest, has identified several compounds with potent antifungal and antimicrobial activities. For example, thienopyrimidin-4(3H)-thiones have been evaluated for antifungal activity against Candida albicans, Aspergillus niger, and Penicillium chrysogenum, revealing compounds with activity comparable to that of established antifungal agents like ketoconazole (Bari, Haswani, 2017). This highlights the potential for developing new antifungal drugs from heterocyclic compounds, which could be extended to include the specific compound if similar structural activity relationships are observed.
Material Science Applications
The incorporation of heterocyclic structures into polymeric materials has also been explored, with some compounds serving as monomers for the synthesis of high-refractive-index polyimides. These materials exhibit excellent thermomechanical stability and optical properties, making them suitable for advanced applications in optoelectronics and as coatings (Tapaswi et al., 2015). The relevance of heterocyclic compounds in material science underscores their versatility and potential in a wide range of scientific and technological fields.
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4S2/c26-15-6-8-21(27-12-15)29-24(31)22-16-3-1-2-4-20(16)35-23(22)28-25(29)34-13-17(30)14-5-7-18-19(11-14)33-10-9-32-18/h5-8,11-12H,1-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDMKGXNTBCEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=NC=C(C=C4)Cl)SCC(=O)C5=CC6=C(C=C5)OCCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide](/img/structure/B2578819.png)
![4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2578820.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2578823.png)

![3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578828.png)





![3-Cyclopropyl-1-(2-fluorophenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2578839.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2578840.png)
![5-Bromo-2-chloro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2578841.png)
